molecular formula C4H10ClFN2O2S B6603270 3-(aminomethyl)azetidine-1-sulfonyl fluoride hydrochloride CAS No. 2305255-66-5

3-(aminomethyl)azetidine-1-sulfonyl fluoride hydrochloride

Cat. No. B6603270
CAS RN: 2305255-66-5
M. Wt: 204.65 g/mol
InChI Key: FEWFWYLKRSXWRA-UHFFFAOYSA-N
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Description

“3-(aminomethyl)azetidine-1-sulfonyl fluoride hydrochloride” is a chemical compound with the IUPAC name azetidine-3-sulfonyl fluoride hydrochloride . It has a molecular weight of 175.61 . The compound is stored at a temperature of 4 degrees Celsius . It is available in powder form .


Synthesis Analysis

The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3H6FNO2S.ClH/c4-8(6,7)3-1-5-2-3;/h3,5H,1-2H2;1H . The InChI key is UBVMJEXGGSMBKG-UHFFFAOYSA-N .


Chemical Reactions Analysis

Azetidines possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

It is a powder and is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

3-(aminomethyl)azetidine-1-sulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FN2O2S.ClH/c5-10(8,9)7-2-4(1-6)3-7;/h4H,1-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWFWYLKRSXWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)azetidine-1-sulfonyl fluoride hydrochloride

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